1-(Quinolin-7-yl)ethanol
Description
Properties
IUPAC Name |
1-quinolin-7-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFUXVOQKLIIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=CC=N2)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-7-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(Quinolin-7-yl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of 1-(Quinolin-7-yl)ethanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon or platinum oxide, along with hydrogen gas, to reduce the corresponding ketone to the desired alcohol. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form 1-(Quinolin-7-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction of the compound can lead to the formation of 1-(Quinolin-7-yl)ethane.
Substitution: The hydroxyl group in 1-(Quinolin-7-yl)ethanol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products:
Oxidation: 1-(Quinolin-7-yl)ethanone.
Reduction: 1-(Quinolin-7-yl)ethane.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Quinolin-7-yl)ethanol has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including 1-(Quinolin-7-yl)ethanol, are investigated for their potential therapeutic properties, such as antimalarial, anticancer, and antimicrobial activities.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-(Quinolin-7-yl)ethanol is largely dependent on its interaction with biological targets. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The ethanol moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 7-position of quinoline is a critical site for modulating biological activity. Key structural analogs include:
Key Observations :
- Antifungal Activity: Electron-withdrawing groups (e.g., furoquinoline in Clauphenamide A) or extended conjugation (e.g., coumarin in Compound 14) enhance antifungal effects, suggesting that 1-(Quinolin-7-yl)ethanol’s hydroxyl group may contribute to hydrogen bonding with microbial targets .
Comparison :
- Reduction Steps: Ethanol derivatives like 1-(Quinolin-7-yl)ethanol may require catalytic hydrogenation (similar to ) or enzymatic reduction of ketone precursors (e.g., 1-(quinolin-7-yl)ethanone ).
Structure-Activity Relationships :
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | |
|---|---|---|---|---|
| 1-(Quinolin-7-yl)ethanone | 185.22 | 1.8 | 0 | |
| (1-Chloroisoquinolin-7-yl)methanol | 193.63 | 1.5 | 1 | |
| 7-(2-Ethoxyethoxy)quinoline | 217.27 | 2.3 | 0 |
Implications :
- 1-(Quinolin-7-yl)ethanol’s hydroxyl group would lower logP compared to ethanone, improving aqueous solubility.
Biological Activity
1-(Quinolin-7-yl)ethanol is an organic compound with significant potential in medicinal chemistry due to its unique structural properties, characterized by a quinoline ring system substituted with a hydroxyl and an ethyl group. This compound has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of 1-(Quinolin-7-yl)ethanol, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of 1-(Quinolin-7-yl)ethanol is C₉H₉N₁O. The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring, which is known for its ability to interact with various biological targets.
1-(Quinolin-7-yl)ethanol acts through multiple mechanisms depending on its interaction with biological macromolecules:
- Enzyme Inhibition : The quinoline moiety can inhibit enzymes critical for cellular processes, thereby affecting metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways that regulate various physiological functions.
- Oxidative Stress Modulation : It can induce or mitigate oxidative stress, impacting cellular health and function.
Biological Activities
Research indicates that 1-(Quinolin-7-yl)ethanol exhibits the following biological activities:
- Antimicrobial Activity : Demonstrated efficacy against various pathogens.
- Anticancer Properties : Potential to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : Ability to reduce inflammation in cellular models.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Inhibits growth of cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production |
Antimicrobial Efficacy
A study investigating the antimicrobial properties of 1-(Quinolin-7-yl)ethanol found it effective against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
This demonstrates the compound's potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
In vitro studies on various cancer cell lines, including breast and colon cancer, revealed that 1-(Quinolin-7-yl)ethanol inhibited cell proliferation significantly. The IC50 values were determined to be:
- Breast Cancer Cells (MCF-7) : IC50 = 15 µM
- Colon Cancer Cells (HT-29) : IC50 = 20 µM
These results suggest that the compound may serve as a lead in anticancer drug development.
Q & A
Q. What are the optimal synthetic routes for 1-(quinolin-7-yl)ethanol, and how can reaction efficiency be monitored?
The synthesis of 1-(quinolin-7-yl)ethanol typically involves quinoline derivatives as precursors. Key methods include:
- Vilsmeier-Haack reaction : For introducing carbonyl groups to the quinoline core, followed by reduction using NaBH₄ or LiAlH₄ to yield the ethanol derivative .
- Condensation techniques : Utilize acetanilides and chloroquinoline intermediates under controlled pH (6–8) and temperature (60–80°C) .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) mobile phase is critical for tracking reaction progress. UV visualization at 254 nm confirms intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing 1-(quinolin-7-yl)ethanol, and what key spectral markers should researchers prioritize?
- NMR : Prioritize ¹H NMR signals for the hydroxyl group (δ 1.5–2.0 ppm, broad) and aromatic protons (δ 7.2–8.5 ppm). ¹³C NMR should confirm the ethanol moiety (δ 60–70 ppm for CH₂OH) .
- IR : Look for O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) .
- Mass spectrometry : The molecular ion peak ([M+H]⁺) should align with the exact mass (e.g., 189.13 g/mol for analogs) .
Q. What solvent systems and purification methods are recommended for isolating 1-(quinolin-7-yl)ethanol with >95% purity?
- Solvent selection : Ethanol or methanol for recrystallization due to the compound’s polarity. Avoid DCM/hexane mixtures, which may co-precipitate impurities .
- Purification : Column chromatography with silica gel (60–120 mesh) and gradient elution (5–20% methanol in chloroform) improves yield. HPLC-grade solvents ensure reproducibility .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data for 1-(quinolin-7-yl)ethanol derivatives?
- In silico validation : Reassess docking simulations (e.g., AutoDock Vina) using updated protein structures (e.g., AKT1 kinase) to account for conformational flexibility .
- Experimental triage : Conduct dose-response assays (0.1–100 µM range) in triplicate to rule out false negatives. Cross-validate with SPR (surface plasmon resonance) for binding affinity .
- Data analysis : Apply hierarchical clustering to identify outliers in bioactivity datasets. Use Bayesian statistics to quantify uncertainty in IC₅₀ values .
Q. What strategies optimize stereochemical control during the synthesis of 1-(quinolin-7-yl)ethanol analogs?
- Chiral catalysts : Employ Sharpless asymmetric epoxidation or Noyori hydrogenation with (R)- or (S)-BINAP ligands to achieve >90% enantiomeric excess .
- Temperature modulation : Lower reaction temperatures (−20°C) reduce racemization in ethanol derivatives .
- Analytical validation : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (85:15) to confirm stereopurity .
Q. Which statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies of this compound?
- Non-linear regression : Fit data to Hill equation models (GraphPad Prism) to calculate EC₅₀ and Hill coefficients. Report 95% confidence intervals .
- Multivariate analysis : Principal component analysis (PCA) identifies confounding variables (e.g., solvent polarity, cell line variability) .
- Reproducibility checks : Use Grubbs’ test to exclude outliers in triplicate datasets. Report effect sizes (Cohen’s d) for comparative studies .
Q. How can researchers validate hypothesized metabolic pathways of 1-(quinolin-7-yl)ethanol using isotopic labeling techniques?
- Isotope incorporation : Synthesize ¹⁴C-labeled analogs via [¹⁴C]-NaCN reduction or [³H]-NaBH₄ reduction of ketone intermediates .
- Metabolite tracking : Use LC-MS/MS with MRM (multiple reaction monitoring) to detect hydroxylated or glucuronidated metabolites in hepatic microsomes .
- Kinetic isotope effects (KIE) : Compare reaction rates of ¹²C vs. ¹⁴C derivatives to identify rate-limiting steps in metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
